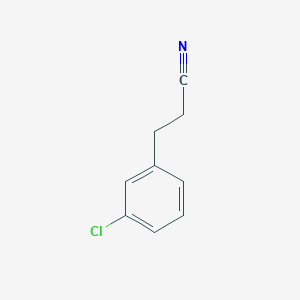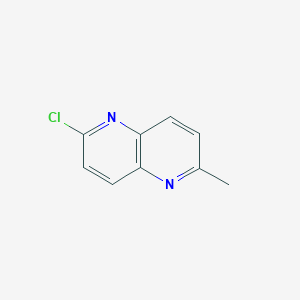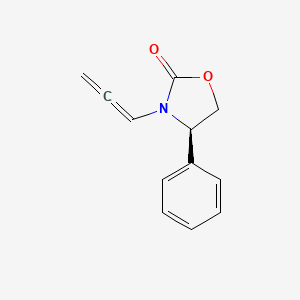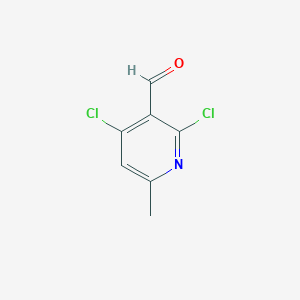
3-(3-Chlorophenyl)propanenitrile
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of 3-(3-Chlorophenyl)propanenitrile is C9H8ClN . It contains total 19 bond(s); 11 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 nitrile(s) (aliphatic) .Physical And Chemical Properties Analysis
3-(3-Chlorophenyl)propanenitrile is a yellowish crystalline powder with a melting point of 72-74°C. Other physical properties such as density, color, hardness, melting and boiling points, and electrical conductivity are common characteristics of matter .Applications De Recherche Scientifique
Pharmacology
In pharmacological research, 3-(3-Chlorophenyl)propanenitrile derivatives are explored for their potential as intermediates in drug synthesis. They can be used to create compounds with various biological activities, which could lead to the development of new therapeutic agents .
Material Science
This compound plays a role in material science, particularly in the formation of benzocyclobutenes through reactions involving sodium amide. These structures are significant in the development of new materials with unique mechanical and chemical properties .
Environmental Science
3-(3-Chlorophenyl)propanenitrile: may be involved in environmental science research, particularly in the study of bioremediation . Understanding its interaction with microorganisms can help in developing strategies to remove toxic compounds from the environment .
Analytical Chemistry
In analytical chemistry, 3-(3-Chlorophenyl)propanenitrile is used as a standard or reagent in various analytical methods. Its well-defined properties allow for accurate measurement and detection of other substances .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It can undergo various chemical reactions to form complex organic molecules, which are essential in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Biochemistry Research
In biochemistry, 3-(3-Chlorophenyl)propanenitrile is used in proteomics research. It can be a precursor to synthesize peptides or proteins for studying their function and structure .
Antimicrobial Activity
Research into the antimicrobial properties of 3-(3-Chlorophenyl)propanenitrile derivatives is ongoing. These studies aim to discover new antimicrobial agents that can be effective against resistant strains of bacteria and other pathogens .
Propriétés
IUPAC Name |
3-(3-chlorophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVZCEQMVXDAIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440286 | |
| Record name | 3-(3-chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21640-47-1 | |
| Record name | 3-(3-chlorophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethylbenzo[b]thiophene-7-boronic acid](/img/structure/B1625031.png)












